molecular formula C7H14S B14614461 3,3-Dimethyl-thiacyclohexane CAS No. 57259-83-3

3,3-Dimethyl-thiacyclohexane

Cat. No.: B14614461
CAS No.: 57259-83-3
M. Wt: 130.25 g/mol
InChI Key: VTTAITZGCXLKBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-thiacyclohexane is an organic compound with the molecular formula C7H14S. It is a sulfur-containing heterocyclic compound, where the sulfur atom is part of a six-membered ring. The presence of two methyl groups at the 3-position of the ring structure distinguishes it from other thiacyclohexane derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-thiacyclohexane can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,3-dimethyl-1,5-hexadiene with sulfur can yield this compound . The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-thiacyclohexane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the sulfur atom and the methyl groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of this compound sulfoxide or sulfone, while reduction can yield this compound thiol .

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-thiacyclohexane involves interactions with molecular targets and pathways. The sulfur atom in the ring structure can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. For instance, it can form thiyl radicals, which are reactive intermediates in many chemical processes . These radicals can initiate cascade reactions, leading to the formation of complex molecular architectures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-thiacyclohexane is unique due to the presence of both the sulfur atom and the two methyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

CAS No.

57259-83-3

Molecular Formula

C7H14S

Molecular Weight

130.25 g/mol

IUPAC Name

3,3-dimethylthiane

InChI

InChI=1S/C7H14S/c1-7(2)4-3-5-8-6-7/h3-6H2,1-2H3

InChI Key

VTTAITZGCXLKBP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCSC1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.